![molecular formula C29H28N6O5 B565637 DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil CAS No. 879562-26-2](/img/structure/B565637.png)
DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil
描述
An intermediate used in the process for purifying Olmesartan Medoxomil.
作用机制
Target of Action
Dehydro Olmesartan Medoxomil, also known as Olmesartan, is an angiotensin receptor blocker (ARB) used in the treatment of hypertension . It selectively binds to the angiotensin receptor 1 (AT1), preventing the protein angiotensin II from binding and exerting its hypertensive effects .
Mode of Action
Olmesartan’s interaction with its targets leads to a series of physiological changes. By blocking the AT1 receptor, it inhibits the hypertensive effects of angiotensin II, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium . This blockade inhibits negative regulatory feedback within the renin-angiotensin-aldosterone system (RAAS), contributing to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
Olmesartan Medoxomil is a prodrug that is hydrolyzed to Olmesartan during absorption from the gastrointestinal tract . The solubility and permeability are important factors affecting the bioavailability of drugs . The solubility of Olmesartan Medoxomil can be increased by 12 times as compared with pure Olmesartan . Furthermore, the pharmacokinetic study showed that the optimized oleogel increased Olmesartan’s bioavailability by more than 4.5- and 2.5-folds compared to the standard gel and the oral market tablet, respectively .
Action Environment
The action of Olmesartan can be influenced by various environmental factors. For instance, the presence of certain substances in the gastrointestinal tract can affect the absorption of the drug . Additionally, the formulation of the drug can also impact its therapeutic efficacy and bioavailability . For example, the development of oleogel formulations has been shown to decrease Olmesartan side effects and boost its therapeutic efficacy and bioavailability .
生化分析
Biochemical Properties
Dehydro Olmesartan Medoxomil interacts with various enzymes and proteins in biochemical reactions. It is predominantly anionic at intestinal pH and is recognized as a substrate by the human organic anion transporting polypeptide 2B1 (OATP2B1), which is expressed in the small intestine and is involved in the absorption of various acidic drugs .
Cellular Effects
The effects of Dehydro Olmesartan Medoxomil on cells and cellular processes are significant. It influences cell function by interacting with cell signaling pathways and affecting gene expression . It also impacts cellular metabolism, particularly in the context of absorption in the small intestine .
Molecular Mechanism
Dehydro Olmesartan Medoxomil exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Its interaction with OATP2B1 is particularly noteworthy, as this contributes to its enhanced intestinal absorption .
Metabolic Pathways
Dehydro Olmesartan Medoxomil is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.
Transport and Distribution
Dehydro Olmesartan Medoxomil is transported and distributed within cells and tissues. It interacts with transporters such as OATP2B1, which contributes to its localization and accumulation .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
生物活性
DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil is a derivative of olmesartan medoxomil, an angiotensin II receptor blocker (ARB) primarily used in the treatment of hypertension. This compound exhibits significant biological activity through its mechanism of action, pharmacodynamics, and pharmacokinetics. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Olmesartan medoxomil, including its derivative DES(1-hydroxy-1-methylethyl)-(1-methylethenyl), functions by selectively blocking the angiotensin II type 1 (AT1) receptor. This inhibition leads to vasodilation and a decrease in blood pressure by preventing the actions of angiotensin II, which normally promotes vasoconstriction, sodium retention, and aldosterone secretion .
Key Actions:
- Vasodilation : Reduces vascular resistance.
- Decreased Aldosterone Secretion : Lowers sodium retention and fluid volume.
- Inhibition of Sympathetic Nervous System : Reduces heart rate and myocardial oxygen demand.
Pharmacodynamics
The pharmacodynamic profile of this compound shows a high affinity for the AT1 receptor with minimal interaction with the AT2 receptor. This selectivity is crucial for its antihypertensive effects. Studies indicate that olmesartan reduces markers of cardiovascular inflammation and myocardial remodeling, suggesting protective cardiovascular benefits beyond blood pressure reduction .
Table 1: Pharmacodynamic Properties
Property | Value |
---|---|
AT1 Receptor Affinity | High |
AT2 Receptor Affinity | Low |
Effect on Blood Pressure | Dose-dependent reduction |
Duration of Action | 24 hours (once daily dosing) |
Side Effects | Minimal (no first-dose hypotension) |
Pharmacokinetics
Olmesartan medoxomil is a prodrug that is rapidly converted to its active form, olmesartan, in the gastrointestinal tract. The pharmacokinetic parameters are critical for understanding dosing regimens and potential interactions.
Key Pharmacokinetic Parameters:
- Absorption : Rapid absorption with peak plasma concentration (Cmax) occurring within 1.4 to 2.8 hours post-administration.
- Half-Life : Approximately 12 to 18 hours.
- Excretion : Primarily via feces (60%) and urine (3% to 15%) in pediatric populations .
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Cmax | 0.22 to 2.1 mg/L |
Time to Cmax | 1.4 to 2.8 hours |
Terminal Half-Life | 12 to 18 hours |
Metabolism | Not via cytochrome P450 |
Clinical Studies
Research has demonstrated the efficacy of olmesartan in various populations, including children and adolescents. A notable study assessed its antihypertensive effects in young patients aged 6 to 16 years, confirming significant reductions in both systolic and diastolic blood pressure without serious adverse effects .
Case Study Overview:
In a randomized clinical trial involving pediatric patients:
- Participants : 200 children aged 6-16 years with essential hypertension.
- Intervention : Administration of olmesartan medoxomil at doses ranging from 10 mg to 40 mg once daily.
- Results : Significant reductions in blood pressure were observed after 8 weeks of treatment, with a good safety profile reported.
科学研究应用
Pharmacological Applications
1. Antihypertensive Effects
Olmesartan medoxomil has been extensively studied for its efficacy in managing hypertension. The compound works by blocking the angiotensin II receptor, leading to vasodilation and reduced blood pressure. In a study involving 21,340 patients, olmesartan-based treatments significantly lowered clinic systolic blood pressure across various hypertension categories, including masked and white-coat hypertension .
Table 1: Changes in Blood Pressure with Olmesartan Treatment
Hypertension Type | Change in Clinic Systolic BP (mm Hg) | Change in Morning Home Systolic BP (mm Hg) |
---|---|---|
Masked Hypertension | -1.0 | -12.5 |
White-Coat Hypertension | -15.2 | 1.0 |
Poorly Controlled Hypertension | -23.1 | -20.3 |
Well-Controlled Hypertension | 1.8 | 2.0 |
2. Cardiovascular Protection
Research indicates that olmesartan may provide cardiovascular protection beyond blood pressure reduction. It has shown potential benefits in improving endothelial function and reducing arterial stiffness, which are critical factors in cardiovascular health .
Research Applications
1. Clinical Studies
Numerous clinical trials have evaluated the safety and efficacy of olmesartan medoxomil in various populations. For instance, a non-comparative observational study aimed to assess the efficacy and safety of olmesartan tablets demonstrated promising results in managing hypertension with a favorable safety profile .
2. Investigational New Drug Applications
The compound is also being explored for investigational new drug applications due to its unique pharmacological properties. Studies have focused on its role in treating conditions like heart failure and chronic kidney disease, where managing blood pressure is crucial for patient outcomes .
Mechanistic Insights
The mechanism by which DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil exerts its effects involves the inhibition of the renin-angiotensin-aldosterone system (RAAS). By blocking angiotensin II receptors, it reduces vasoconstriction and aldosterone secretion, leading to decreased sodium retention and improved fluid balance.
Case Studies
Case Study 1: Efficacy in Elderly Patients
A clinical trial involving elderly patients demonstrated that olmesartan effectively reduced systolic blood pressure while maintaining renal function, highlighting its suitability for older populations who often face polypharmacy risks .
Case Study 2: Combination Therapy
In another study focusing on combination therapy, olmesartan was used alongside diuretics to enhance blood pressure control in patients with resistant hypertension. The results indicated significant reductions in both systolic and diastolic blood pressure compared to monotherapy .
属性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O5/c1-5-8-24-30-25(17(2)3)26(28(36)38-16-23-18(4)39-29(37)40-23)35(24)15-19-11-13-20(14-12-19)21-9-6-7-10-22(21)27-31-33-34-32-27/h6-7,9-14H,2,5,8,15-16H2,1,3-4H3,(H,31,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFJJUXSEHXDFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236724 | |
Record name | DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879562-26-2 | |
Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879562-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olmesartan medoxomil specified impurity C [EP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879562262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DES(1-HYDROXY-1-METHYLETHYL)-(1-METHYLETHENYL)-OLMESARTAN MEDOXOMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227N84S103 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。